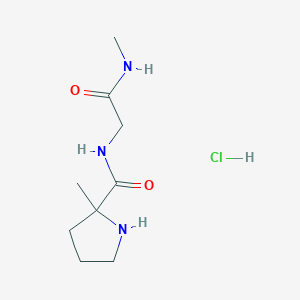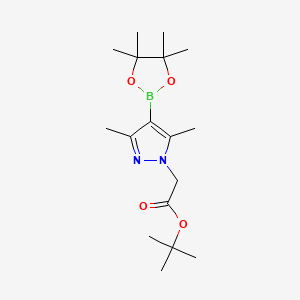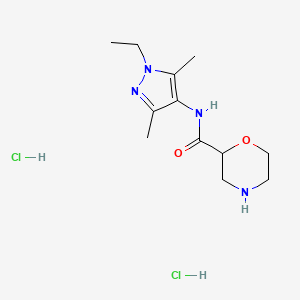
2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, which are related to the compound , has been reported in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen
Pyrazoline Derivatives in Neurodegenerative Disorders
Pyrazoline derivatives, which include 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride, have been synthesized and evaluated for their anticholinesterase effects. These compounds have potential applications in treating neurodegenerative disorders. Piperidine derivatives were found to be more effective cholinesterase inhibitors than morpholine derivatives in this study (Altıntop, 2020).
Heterocyclic Amines in Intercalation Chemistry
Research on heterocyclic amines like piperidine and pyrazine has shown their utility in intercalation chemistry. Intercalation into α-titanium hydrogenphosphate and barium phenylphosphonate demonstrates potential for these compounds in materials science applications (Nunes & Airoldi, 2000), (Lazarin & Airoldi, 2006).
Role in Chemical Synthesis
The compound has been used as an intermediate in chemical synthesis processes. For example, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, is synthesized as an intermediate of lafutidine (Shen Li, 2012).
Potential in Anti-Cancer Research
Compounds with piperidine and pyrazine structures have been explored for their potential in anti-cancer research. N,N′-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides have shown cytotoxicity against human hepatoma and breast cancer cells (Kucukoglu et al., 2014).
Antioxidant and Antitumor Properties
Certain N-substituted-2-amino-1,3,4-thiadiazoles, synthesized using compounds including 4-(piperidin-1-yl)benzaldehyde, have shown promising results as antioxidants and antitumor agents (Hamama et al., 2013).
Medicinal Chemistry
The pyrazine ring, a core component of 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride, plays a significant role in medicinal chemistry. It is often combined with other scaffolds like pyrrole, imidazole, and piperidine in clinically used drugs (Miniyar et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(piperidin-4-ylmethyl)pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10;;/h5-6,8-9,11H,1-4,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFKJSXOFREZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Benzyl-2-piperidin-3-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402388.png)




![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid](/img/structure/B1402401.png)

![1-Ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one](/img/structure/B1402403.png)


![4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402407.png)

![3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402410.png)
![3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402411.png)